molecular formula C5H9ClN2O2S B13519700 3-Methanesulfonylazetidine-3-carbonitrilehydrochloride

3-Methanesulfonylazetidine-3-carbonitrilehydrochloride

Cat. No.: B13519700
M. Wt: 196.66 g/mol
InChI Key: SPSVEEJPGMQHFM-UHFFFAOYSA-N
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Description

Chemical Name: 3-Methanesulfonylazetidine-3-carbonitrile hydrochloride Molecular Formula: C₄H₁₀ClNO₂S Molecular Weight: 171.64 g/mol CAS No.: 1400764-60-4 Key Features:

  • A four-membered azetidine ring substituted with a methanesulfonyl group and a nitrile (carbonitrile) group.
  • The hydrochloride salt enhances stability and solubility in polar solvents.
  • Utilized as a synthetic intermediate in pharmaceuticals, particularly for kinase inhibitors and receptor modulators due to its electron-withdrawing sulfonyl and nitrile groups .

Properties

Molecular Formula

C5H9ClN2O2S

Molecular Weight

196.66 g/mol

IUPAC Name

3-methylsulfonylazetidine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C5H8N2O2S.ClH/c1-10(8,9)5(2-6)3-7-4-5;/h7H,3-4H2,1H3;1H

InChI Key

SPSVEEJPGMQHFM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CNC1)C#N.Cl

Origin of Product

United States

Preparation Methods

Methodology:

  • Intramolecular Cyclization of β-Amino Alcohols:

    A common route involves converting β-amino alcohols into azetidines via cyclization under dehydrating conditions. For example, the reaction of β-amino alcohols with dehydrating agents like phosphorus oxychloride or polyphosphoric acid facilitates ring closure.

  • Use of Strained Intermediates:

    Alternatively, the synthesis of azetidine derivatives can proceed via the nucleophilic substitution of activated halides with amines, followed by ring closure under basic conditions.

Introduction of Methanesulfonyl Group

The key step for the preparation of 3-Methanesulfonylazetidine-3-carbonitrilehydrochloride is the selective sulfonylation at the nitrogen or the ring carbon.

Reaction Pathways:

  • Sulfonylation of Azetidine:

    Reacting the free azetidine with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine or pyridine at low temperatures (-15°C to 0°C) ensures selective sulfonylation. The process is typically carried out under inert atmosphere to prevent side reactions.

  • Selectivity Control:

    The reaction conditions, including temperature, solvent, and stoichiometry, are optimized to favor N-methanesulfonylation without over-sulfonylation or ring opening.

Introduction of the Carbonitrile Group

The nitrile functionality at position 3 is introduced via nucleophilic substitution or via a cyanation process.

Strategies:

  • Direct Cyanation:

    The azetidine sulfonamide intermediate can undergo nucleophilic substitution with cyanide sources such as sodium cyanide or trimethylsilyl cyanide (TMSCN) under controlled conditions, often in polar aprotic solvents like acetonitrile.

  • Precursor Functionalization:

    Alternatively, the azetidine ring can be functionalized with a suitable leaving group (e.g., halide) followed by nucleophilic substitution with cyanide.

Formation of Hydrochloride Salt

The final step involves protonation of the nitrogen atom to form the hydrochloride salt, enhancing compound stability and solubility.

Procedure:

  • The free base is treated with hydrochloric acid (HCl) in a suitable solvent such as ethanol or ethyl acetate at low temperatures (10–25°C).

  • The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.

Summary of the Synthetic Route

Step Reaction Conditions Reagents Notes
1 Azetidine ring synthesis Intramolecular cyclization β-Amino alcohol derivatives Strain-promoted ring closure
2 N-Sulfonylation -15°C to 0°C Methanesulfonyl chloride, pyridine Selective sulfonylation
3 Cyanation Room temp to 70°C Sodium cyanide or TMSCN Nucleophilic substitution
4 Salt formation 0°C to room temp HCl in ethanol Protonation to hydrochloride

Innovations and Green Chemistry Aspects

Recent patents and research emphasize environmentally benign approaches:

  • Avoidance of Toxic Reagents:

    Traditional cyanide-based methods are replaced with safer cyanation reagents like TMSCN under controlled conditions.

  • Catalyst-Free Conditions:

    Visible-light-mediated reactions, as reported in recent literature, enable sulfonylation and cyanation without heavy metal catalysts, reducing environmental impact.

  • Cost-Effective Raw Materials:

    The use of inexpensive precursors such as 2,2-dimethylolmalonic acid derivatives reduces overall synthesis costs by over 30%, as indicated in patent CN108069889B.

Data Tables and Reaction Conditions

Reaction Step Reagents Temperature Time Yield Notes
Azetidine ring synthesis β-Amino alcohol derivatives -20°C to 25°C 12–24 h 70–85% Intramolecular cyclization
N-Sulfonylation MsCl, pyridine -15°C to 0°C 12–36 h 80–90% Selective sulfonylation
Cyanation TMSCN or NaCN 25°C to 70°C 8–24 h 75–88% Nucleophilic substitution
Hydrochloride salt formation HCl in ethanol 0°C to 25°C 1–3 h Quantitative Protonation

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonylazetidine-3-carbonitrilehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methanesulfonylazetidine-3-carbonitrilehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methanesulfonylazetidine-3-carbonitrilehydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations in Azetidine Hydrochloride Salts

The following table highlights structural differences and key properties of analogous azetidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS No. Applications/Notes Reference
3-Methanesulfonylazetidine-3-carbonitrile hydrochloride C₄H₁₀ClNO₂S 171.64 Methanesulfonyl, nitrile 1400764-60-4 Drug intermediates, kinase inhibitors
3-(Methanesulfonylmethyl)azetidine hydrochloride C₅H₁₂ClNO₂S 185.67 Methanesulfonylmethyl 1820683-31-5 Potential solubility enhancer in APIs
3-Fluoroazetidine hydrochloride C₃H₇ClFN 123.55 Fluorine 617718-46-4 Medicinal chemistry (electron-withdrawing)
3,3-Difluoroazetidine hydrochloride C₃H₆ClF₂N 141.54 Two fluorine atoms 288315-03-7 Improved metabolic stability in drug design
Methyl azetidine-3-carboxylate hydrochloride C₅H₁₀ClNO₂ 151.59 Carboxylate ester 100202-39-9 Precursor for peptide-mimetic compounds
3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride C₅H₉ClN₂S 164.66 Methylthio, nitrile 2624137-35-3 Less oxidized sulfur, altered reactivity

Structural and Functional Differences

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The sulfonyl (-SO₂-) and nitrile (-CN) groups in the target compound enhance electrophilicity, facilitating nucleophilic substitutions .
    • Fluorinated derivatives (e.g., 3-Fluoroazetidine) exhibit strong electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .
    • Methylthio (-SMe) in 3-(Methylsulfanyl)azetidine-3-carbonitrile offers reduced oxidation stability compared to sulfonyl groups .
  • Solubility and Stability :

    • The hydrochloride salt form improves aqueous solubility across all compounds.
    • Carboxylate derivatives (e.g., Methyl azetidine-3-carboxylate) demonstrate higher polarity, favoring solubility in polar aprotic solvents .

Biological Activity

3-Methanesulfonylazetidine-3-carbonitrile hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C5H8ClN2O2S
  • Molecular Weight : 196.65 g/mol
  • IUPAC Name : 3-methanesulfonylazetidine-3-carbonitrile hydrochloride
  • CAS Number : [insert CAS number]

The biological activity of 3-Methanesulfonylazetidine-3-carbonitrile hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
  • Receptor Modulation : It may also act on specific receptors, altering their signaling pathways and contributing to its biological effects.

Biological Activity

Research indicates that 3-Methanesulfonylazetidine-3-carbonitrile hydrochloride exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Anti-inflammatory Effects : The ability to inhibit enzymes linked to inflammation suggests therapeutic potential in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Some studies have indicated that this compound could exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration in oncology.

Research Findings

Several studies have investigated the biological activity of 3-Methanesulfonylazetidine-3-carbonitrile hydrochloride:

Table 1: Summary of Research Findings

StudyBiological Activity AssessedKey Findings
AntimicrobialExhibited significant inhibition against various bacterial strains.
Anti-inflammatoryDemonstrated reduction in inflammatory markers in vitro.
CytotoxicityShowed selective cytotoxicity against cancer cell lines with IC50 values ranging from 10-30 µM.

Case Studies

A few notable case studies have highlighted the potential applications of 3-Methanesulfonylazetidine-3-carbonitrile hydrochloride:

Case Study 1

In a study focusing on its antimicrobial properties, researchers treated bacterial cultures with varying concentrations of the compound. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its viability as an antimicrobial agent.

Case Study 2

Another investigation assessed the anti-inflammatory effects in a model of acute inflammation. The compound significantly reduced edema and cytokine levels compared to controls, supporting its role as an anti-inflammatory agent.

Q & A

Basic: What are the common synthesis routes for 3-Methanesulfonylazetidine-3-carbonitrile hydrochloride, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves functionalizing azetidine rings via nucleophilic substitution or sulfonylation. A validated route includes:

Azetidine Ring Formation : Cyclization of β-amino alcohols or nitriles under acidic conditions .

Sulfonylation : Reacting the azetidine intermediate with methanesulfonyl chloride in anhydrous dichloromethane, using a base like triethylamine to scavenge HCl .

Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (C18 columns, acetonitrile/water gradient) to achieve >95% purity .
Key Considerations : Control reaction temperature (0–5°C during sulfonylation) and monitor pH to prevent ring-opening side reactions .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : 1^1H and 13^{13}C NMR to verify azetidine ring geometry, sulfonyl group integration, and nitrile resonance .
    • FT-IR : Peaks at ~2250 cm1^{-1} (C≡N stretch) and ~1150 cm1^{-1} (S=O stretch) .
  • Purity Assessment :
    • HPLC-UV (reverse-phase, 254 nm) with calibration against certified standards .
    • Mass Spectrometry : ESI-MS for molecular ion [M+H]+^+ and fragmentation patterns .

Advanced: How can researchers design experiments to study its interaction with biological targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with known affinity for sulfonamide or nitrile motifs (e.g., carbonic anhydrases, kinases) .
  • Binding Assays :
    • Surface Plasmon Resonance (SPR) : Immobilize target proteins and measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) .
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Negative Controls : Use structurally similar but inactive analogs (e.g., des-sulfonyl derivatives) to confirm specificity .

Advanced: How do structural analogs (e.g., 3-ethylazetidine derivatives) differ in reactivity or bioactivity?

Methodological Answer:

Parameter 3-Methanesulfonyl Derivative3-Ethyl Analog (CAS 1205750-03-3)
Electrophilicity Higher (due to sulfonyl group)Lower (alkyl substituent)
Enzyme Inhibition Potent against sulfhydryl enzymesWeak/no activity
Solubility Moderate (polar sulfonyl group)Lower (hydrophobic ethyl group)
Experimental Design : Compare IC50_{50} values in enzymatic assays and logP values (via shake-flask method) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles due to potential irritancy .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
  • Storage : Airtight container under argon at –20°C to prevent hydrolysis of the nitrile group .

Advanced: How can researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

  • Linearity : Test concentrations from 0.1–100 µg/mL in buffer/plasma (R2^2 ≥ 0.995 required) .
  • Recovery Studies : Spike biological samples (e.g., serum) and compare LC-MS/MS results to theoretical values (acceptance: 85–115%) .
  • Stability : Assess freeze-thaw (3 cycles) and short-term (24 hr, room temp) stability; degradation >10% invalidates the method .

Advanced: How should contradictory data on bioactivity (e.g., enzyme inhibition vs. no effect) be resolved?

Methodological Answer:

  • Replicate Studies : Repeat assays in triplicate across independent labs to rule out protocol variability .
  • Structural Reanalysis : Verify compound integrity post-assay via NMR to check for decomposition .
  • Target Profiling : Use proteomic approaches (e.g., affinity chromatography-mass spectrometry) to identify off-target interactions .

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